molecular formula C9H12BrNO2 B15304619 2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol

2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol

Cat. No.: B15304619
M. Wt: 246.10 g/mol
InChI Key: VIOOVNJQNPKXAD-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of phenylethanolamine, featuring a bromine atom and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol typically involves the bromination of 3-methoxyphenylethanol followed by amination. One common method includes:

    Bromination: 3-Methoxyphenylethanol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the aromatic ring.

    Amination: The brominated intermediate is then reacted with ammonia or an amine under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the bromine atom, which may result in different chemical and biological properties.

    2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-ol: The position of the bromine atom is different, potentially affecting its reactivity and interactions.

    2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol: Similar structure but with the methoxy group in a different position.

Uniqueness

The presence of both the bromine atom and the methoxy group on the aromatic ring of 2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol makes it unique compared to its analogs

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-amino-2-(2-bromo-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-8-4-2-3-6(9(8)10)7(11)5-12/h2-4,7,12H,5,11H2,1H3

InChI Key

VIOOVNJQNPKXAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Br)C(CO)N

Origin of Product

United States

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